molecular formula C16H19BFNO2 B13342072 6-Fluoro-3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

6-Fluoro-3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Cat. No.: B13342072
M. Wt: 287.1 g/mol
InChI Key: UCCWGJKKDCSGQD-UHFFFAOYSA-N
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Description

6-Fluoro-3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline: is a complex organic compound that features a quinoline core substituted with a fluoro group, a methyl group, and a boronic ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated quinoline derivative with a boronic ester in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester moiety, leading to the formation of boronic acids.

    Reduction: Reduction reactions can target the quinoline core, potentially reducing the double bonds within the ring structure.

    Substitution: The fluoro and methyl groups on the quinoline ring can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Boronic acids and quinoline derivatives.

    Reduction: Reduced quinoline compounds.

    Substitution: Substituted quinoline derivatives with different functional groups replacing the fluoro or methyl groups.

Scientific Research Applications

Chemistry: In organic synthesis, 6-Fluoro-3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is used as a building block for the construction of more complex molecules. Its boronic ester moiety makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions .

Biology and Medicine: The compound’s quinoline core is of interest in medicinal chemistry for the development of potential therapeutic agents. Quinoline derivatives have been studied for their antimicrobial, antimalarial, and anticancer properties .

Industry: In materials science, this compound can be used in the synthesis of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronic devices .

Comparison with Similar Compounds

Uniqueness: 6-Fluoro-3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline stands out due to its quinoline core, which imparts unique electronic properties and potential biological activities. The presence of both a fluoro and a boronic ester group further enhances its reactivity and versatility in synthetic applications.

Properties

Molecular Formula

C16H19BFNO2

Molecular Weight

287.1 g/mol

IUPAC Name

6-fluoro-3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

InChI

InChI=1S/C16H19BFNO2/c1-10-6-11-7-13(18)12(8-14(11)19-9-10)17-20-15(2,3)16(4,5)21-17/h6-9H,1-5H3

InChI Key

UCCWGJKKDCSGQD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C(C=N3)C)C=C2F

Origin of Product

United States

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